(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

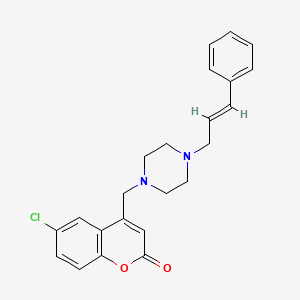

(E)-6-Chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic chromen-2-one derivative featuring a chloro-substituted benzopyrone core, a piperazine ring substituted with a cinnamyl group (trans-configuration), and a methylene linker.

Properties

IUPAC Name |

6-chloro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2/c24-20-8-9-22-21(16-20)19(15-23(27)28-22)17-26-13-11-25(12-14-26)10-4-7-18-5-2-1-3-6-18/h1-9,15-16H,10-14,17H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMACBJTUPNMQRW-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 6-chloro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one , are µ opioid receptors. These receptors play a crucial role in pain perception and analgesia, and their activation can lead to dose-dependent adverse effects, including potentially fatal respiratory depression.

Mode of Action

The compound interacts with its targets, the µ opioid receptors, by binding to them and activating them. This activation leads to a series of biochemical reactions that result in the compound’s analgesic effects.

Biochemical Pathways

The activation of µ opioid receptors triggers a cascade of events in the biochemical pathway. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These changes lead to hyperpolarization of the cell membrane and inhibition of neurotransmitter release.

Pharmacokinetics

Similar compounds in the acyl piperazine opioid group have been detected in international drug markets or in overdose cases, suggesting that they have sufficient bioavailability to exert their effects.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of neurotransmitter release due to the hyperpolarization of the cell membrane. This leads to a decrease in the perception of pain, providing the compound’s analgesic effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other substances in the body, such as other drugs or metabolites, can affect the compound’s ability to bind to its targets and exert its effects. Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

Biological Activity

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one is a derivative of the 2H-chromen-2-one class, which has garnered attention for its diverse biological activities. This compound is particularly noteworthy due to its potential applications in pharmacology, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : 2H-chromen-2-one

- Substituents : A chloro group at position 6 and a cinnamylpiperazine moiety at position 4.

Antimicrobial Activity

Research has shown that derivatives of 2H-chromen-2-one exhibit significant antimicrobial properties. In studies involving similar compounds, antifungal activities were evaluated against various strains, including Candida albicans and Aspergillus species. For example, derivatives demonstrated superior antifungal activity compared to established drugs like miconazole .

| Microorganism | Activity Level | Reference |

|---|---|---|

| Candida albicans | High | |

| Aspergillus fumigatus | Superior to miconazole | |

| Staphylococcus aureus | Moderate |

Anticancer Potential

The anticancer potential of 2H-chromen-2-one derivatives has been explored through various in vitro studies. These compounds have been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain derivatives have been identified as potent inhibitors of human monoamine oxidase (hMAO), which is linked to cancer progression .

Neuroprotective Effects

The neuroprotective properties of this compound are also under investigation. Compounds within this class have been associated with the inhibition of neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The modulation of neurotransmitter levels through MAO inhibition is a key mechanism proposed for these effects .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- G Protein-Coupled Receptor Agonism : Some derivatives have been identified as GPR35 agonists, which may play a role in their pharmacological effects .

- Enzyme Inhibition : The inhibition of MAO enzymes has been linked to increased levels of neurotransmitters such as serotonin and dopamine, contributing to both neuroprotective and antidepressant effects .

- Apoptotic Pathways : Induction of apoptosis in cancer cells suggests that these compounds may activate intrinsic apoptotic pathways, leading to cell death in malignant cells .

Case Studies

Several studies highlight the efficacy of related compounds:

- A study demonstrated that a derivative with similar structural features exhibited an EC50 value of 5.8 nM against GPR35, indicating potent receptor activity .

- Another research effort focused on the synthesis and evaluation of various 2H-chromen-2-one derivatives showed promising results against multiple bacterial strains, reinforcing their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

6-Chloro-4-[(4-Methylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Structure : Differs by a methyl group instead of cinnamyl on the piperazine ring.

- Molecular Weight : 292.76 g/mol (vs. ~394 g/mol for the cinnamyl analog).

- Activity : Methyl groups are electron-donating, which may alter electronic properties of the piperazine ring, affecting receptor binding .

6-Chloro-7-Methyl-4-[(4-Methylpiperazin-1-yl)methyl]chromen-2-one

- Structure : Additional methyl group at the 7-position of the chromen-2-one core.

- Impact: Steric hindrance at the 7-position may reduce rotational freedom or block interactions with enzymatic pockets. No activity data provided, but methyl substitution often modulates metabolic stability .

Chromen-2-one Core Modifications

6-Chloro-4-(4-Methylphenoxymethyl)-2H-chromen-2-one

- Structure: Phenoxy group replaces the piperazine-cinnamyl moiety.

- Properties : Ether linkages increase polarity, reducing lipid solubility. The absence of a basic piperazine ring may limit interactions with cationic binding sites (e.g., enzyme active sites).

- Crystallography : Reported crystal structure (Acta Crystallographica Section E) highlights planar chromen-2-one core with hydrogen-bonding networks, a feature likely conserved in the target compound .

Fluorescent 5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives

- Structure : Hydroxyl and propyl substituents instead of chloro and piperazine groups.

- Activity : Demonstrated antimicrobial and antitumor effects via fluorescence-based mechanisms. Chloro substitution in the target compound may enhance electron-withdrawing effects, altering redox properties compared to hydroxylated analogs .

Heterocyclic Core Replacements

(S)-6-Chloro-4-(Cyclopropylethynyl)-1-(4-Methoxybenzyl)-4-(Trifluoromethyl)-2H-3,1-Benzoxazin-2-one

- Structure: Benzoxazinone core replaces chromen-2-one.

- Impact: The benzoxazinone ring introduces a different hydrogen-bonding profile and rigidity. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the cinnamyl-piperazine chromenone .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Routes: Piperazine-substituted chromenones are typically synthesized via nucleophilic substitution or Mannich reactions, as seen in for similar acetamide derivatives. The cinnamyl group may require protective strategies to avoid undesired reactivity .

- Crystallography : Tools like SHELX and ORTEP (Evidences 1, 5, 7) are critical for resolving the stereochemistry of the (E)-cinnamyl group, which influences 3D conformation and interaction networks .

- Biological Screening: While direct data for the target compound is lacking, suggests that chloro and piperazine substituents synergistically enhance antimicrobial and antitumor activities in chromenones. The cinnamyl group’s hydrophobic tail may further optimize pharmacokinetics .

Q & A

Basic: What are the typical synthetic routes for (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one?

The synthesis of chromen-2-one derivatives often involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the chromen-2-one core via condensation of substituted phenols with malonic acid derivatives in the presence of a catalyst (e.g., ZnCl₂ in POCl₃) .

- Step 2 : Functionalization of the 4-position through Mannich reactions or nucleophilic substitution. For example, introducing the piperazine-cinnamyl moiety via a Mannich reaction using formaldehyde and 4-cinnamylpiperazine under acidic conditions .

- Step 3 : Stereochemical control for the (E)-configuration, achieved by optimizing reaction solvents (e.g., polar aprotic solvents) and temperatures.

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns, particularly for the cinnamyl and piperazinyl groups.

- HRMS : Validate molecular formula and isotopic patterns.

- Crystallography :

- Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular geometry. Refinement using SHELXL and visualization via ORTEP-3 or WinGX ensures accurate anisotropic displacement modeling.

- CIF validation with tools like PLATON or checkCIF identifies outliers in bond lengths/angles .

Advanced: How can challenges in crystallographic refinement and validation be addressed?

- Data Contradictions : Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN command for twinned data and SQUEEZE (PLATON) to model solvent regions .

- Validation : Cross-check geometric parameters (e.g., piperazine ring puckering) against databases like Cambridge Structural Database (CSD). Report and to assess data quality .

Advanced: How to analyze hydrogen bonding networks using graph set analysis?

- Methodology :

- Example : If the compound forms a chain via N–H⋯O interactions, classify it as or based on connectivity .

Advanced: How to resolve discrepancies in reported bioactivity data for structural analogs?

- Comparative Analysis :

- Reproducibility : Ensure reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and purity (>95% by HPLC) are consistent across studies .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Key Modifications :

- Piperazine Substitution : Replace cinnamyl with aryl/alkyl groups to study steric effects.

- Chromen-2-one Core : Introduce electron-withdrawing groups (e.g., NO₂) at the 6-position to modulate electronic properties.

- Methodology :

Advanced: How to address conformational flexibility in the cinnamylpiperazinyl group during modeling?

- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water/DMSO) to sample rotameric states of the cinnamyl group.

- Crystallographic Comparison : Overlay multiple crystal structures (if available) to identify conserved torsional angles .

Advanced: What strategies mitigate synthetic byproducts during chromen-2-one functionalization?

- Optimization :

- Use slow addition of reagents (e.g., formaldehyde in Mannich reactions) to minimize oligomerization.

- Monitor reactions via TLC or in situ IR to detect intermediates.

- Purification : Employ gradient flash chromatography or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.